"4-tert-butyl-3-nitroaniline chemical properties"
"4-tert-butyl-3-nitroaniline chemical properties"
An In-depth Technical Guide to the Chemical Properties of 4-tert-butyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-tert-butyl-3-nitroaniline is an aromatic organic compound characterized by the presence of a bulky tert-butyl group and a nitro group on the aniline backbone. This unique substitution pattern imparts specific steric and electronic properties to the molecule, making it a compound of interest for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the amino group, while the tert-butyl group introduces considerable steric hindrance. These features make 4-tert-butyl-3-nitroaniline a potentially valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.
Chemical and Physical Properties
The physical and chemical properties of 4-tert-butyl-3-nitroaniline are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 31951-12-9 | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Insoluble in water | |
| LogP | 2.4745 | [2] |
| Topological Polar Surface Area (TPSA) | 69.16 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of 4-tert-butyl-3-nitroaniline
A plausible synthetic route for 4-tert-butyl-3-nitroaniline involves a multi-step process starting from 4-tert-butylaniline. This strategy is necessary to control the regioselectivity of the nitration reaction and to prevent unwanted side reactions, such as oxidation of the aniline. The general workflow involves protection of the amino group, followed by nitration, and subsequent deprotection.[4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-tert-butyl-3-nitroaniline.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the nitration of substituted anilines.[4]
Step 1: Acetylation of 4-tert-butylaniline
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid, N-(4-tert-butylphenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry it in a vacuum oven.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(4-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the reaction temperature remains between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid product, N-(4-tert-butyl-3-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(4-tert-butyl-3-nitrophenyl)acetamide
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried N-(4-tert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 4-tert-butyl-3-nitroaniline.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity
The chemical reactivity of 4-tert-butyl-3-nitroaniline is governed by the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the sterically demanding tert-butyl group.
-
Amino Group Reactivity: The basicity of the amino group is significantly reduced due to the strong electron-withdrawing effect of the adjacent nitro group.[5] This makes it a weaker nucleophile compared to aniline.
-
Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl group also sterically hinders the approach of electrophiles to the ortho positions.[5]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin in the presence of hydrochloric acid (Sn/HCl). This reaction would yield 4-tert-butyl-1,3-diaminobenzene.[5]
Influence of Substituents on Chemical Properties
Caption: Influence of substituents on the chemical properties of 4-tert-butyl-3-nitroaniline.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Aromatic protons will appear in the range of 6.5-8.0 ppm. The proton ortho to the nitro group is expected to be the most deshielded. - The amino protons will likely appear as a broad singlet. - A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around 1.3 ppm. |
| ¹³C NMR | - Aromatic carbons will be observed in the region of 110-150 ppm. - The carbon bearing the nitro group will be significantly deshielded. - The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region. |
| IR Spectroscopy | - N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹.[7] - Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[7] - C-H stretching of the aromatic ring and the tert-butyl group will be observed. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z 194.[1][2] - Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a tert-butyl group ([M-57]⁺), or the nitro group ([M-46]⁺).[6] |
Applications
Nitroanilines are important intermediates in the synthesis of a wide range of industrial products.[8][9] While specific applications for 4-tert-butyl-3-nitroaniline are not extensively documented, its structural features suggest potential utility in the following areas:
-
Dye and Pigment Industry: As a precursor to substituted phenylenediamines, which are key components in the manufacturing of azo dyes.[9]
-
Pharmaceutical Synthesis: The aniline and nitroaniline moieties are present in numerous pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
-
Materials Science: The sterically hindered and electronically distinct nature of this compound could be exploited in the design of novel polymers and other advanced materials.
Safety and Handling
4-tert-butyl-3-nitroaniline is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
Hazard Identification[1]
-
GHS Pictograms: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][10]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][10]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Personal Protective Equipment (PPE)[3][11]
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.
-
Skin Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use. Wear impervious clothing.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
First Aid Measures[3][10]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures[3]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).
Conclusion
4-tert-butyl-3-nitroaniline is a sterically hindered and electronically modified aniline derivative with potential as a synthetic intermediate. Its chemical behavior is dictated by the combined effects of the tert-butyl, nitro, and amino groups. While experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and essential safety information based on data from analogous compounds and established chemical principles. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential in various fields of chemical science.
References
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